molecular formula C15H12N2 B7763170 3-(3-Quinolinyl)aniline CAS No. 176032-72-7

3-(3-Quinolinyl)aniline

Cat. No.: B7763170
CAS No.: 176032-72-7
M. Wt: 220.27 g/mol
InChI Key: RUODYRDLFIKXQM-UHFFFAOYSA-N
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Description

3-(3-Quinolinyl)aniline is an organic compound that features a quinoline ring system attached to an aniline moiety The quinoline structure is a heterocyclic aromatic organic compound with a nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde .

Industrial Production Methods: Industrial production of 3-(3-Quinolinyl)aniline may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Quinolinyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(3-Quinolinyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Quinolinyl)aniline and its derivatives often involves interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Properties

IUPAC Name

3-quinolin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)17-10-13/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUODYRDLFIKXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310021
Record name 3-(3-Quinolinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176032-72-7
Record name 3-(3-Quinolinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176032-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Quinolinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quinoline-3-boronic acid (0.120 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in dimethoxyethane (DME, 2 mL) in a flame-dried, round-bottom flask. Sodium carbonate (Na2CO3, 2M, 0.485 mL, 0.970 mmol) and tetrakis[triphenylphosphine]palladium(0) (Pd(PPh3)4, 0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum, and the residue was resuspended in H20 and extracted with methylene chloride (CH2Cl2). The organic phase was dried over magnesium sulfate (MgSO4) and concentrated under vacuum. The crude product was purified by silica column chromatography (0-5% methanol (MeOH)/CH2Cl2). The purification was monitored by thin layer chromatography (TLC). The solvent was removed under vacuum from fractions containing product, resulting in 0.054 g in 53% yield.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

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